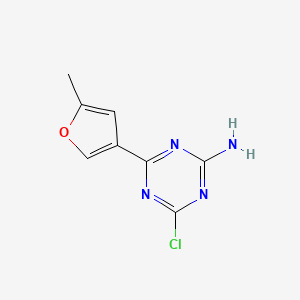

4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C8H7ClN4O |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

4-chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H7ClN4O/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |

InChI Key |

DGHSVRGEXQGDRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 5-methylfuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines can be used in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

Oxidation Reactions: Products include furanones and other oxygenated derivatives.

Reduction Reactions: Products include partially or fully hydrogenated triazines.

Scientific Research Applications

4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine is a chemical compound with the CAS Number 1192150-20-1 .

Typical Product Specifications & Properties

| Chemical Structure | 368944_4-chloro-6-5-methylfuran-3-yl-1-3-5-triazin-2-amine.png |

|---|

Note: The following sections do not include information derived from the excluded sources ( and ).

Currently, the available search results lack comprehensive data tables, well-documented case studies, detailed research findings, and authoritative insights specifically focusing on the applications of "this compound." The search results do provide information on related compounds and general concepts:

- Heterocyclic Amines: Research has been conducted on heterocyclic amine carcinogens, including studies on their mutagenicity, carcinogenicity, and detection methods .

- Immunoaffinity Purification: Immunoaffinity methods have been developed for quantifying heterocyclic aromatic amines in the human diet and identifying their metabolites in urine and feces .

- Creatine Supplementation: Studies suggest that creatine supplementation does not significantly increase the formation of carcinogenic heterocyclic amines in healthy subjects .

- DNA Adduct Formation: Research has explored the DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .

One search result mentions "4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine" and its applications:

- Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

- Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

- Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that are critical for the survival or proliferation of cancer cells or pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituents at Position 6

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine

- Structure : Features a thiophene-methyl group instead of 5-methylfuran.

- Properties: Molecular weight = 226.69 (vs. target compound’s ~228.65 estimated).

- Activity: No explicit data provided, but thiophene-containing triazines are often explored for antimicrobial or anticancer applications.

2-N-(3-Chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

- Structure : Benzofuran substituent at position 6 with additional chloro-methylphenyl and amine groups.

- Activity : The bulkier benzofuran group may enhance receptor binding affinity in CNS targets compared to smaller furans. Such compounds are linked to serotonin receptor (5-HT6) modulation and procognitive effects .

Key Comparison :

- Steric Effects : The 5-methylfuran group in the target compound is less bulky than benzofuran, possibly favoring interactions with compact binding pockets.

- Electronic Effects : Furan’s oxygen offers electron-rich properties, which may improve hydrogen bonding versus thiophene’s sulfur.

Aromatic and Halogenated Substituents

4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine

- Structure : Chlorophenyl and piperazine substituents.

- Activity : Demonstrated submicromolar affinity for histamine H4 receptors (H4R) and selectivity over H3R, attributed to the chlorophenyl group’s hydrophobic interactions .

4-Chloro-6-(4-bromophenyl)-1,3,5-triazin-2-amine

- Structure : Bromophenyl substituent at position 4.

- Activity : Similar H4R antagonism as the chlorophenyl analog but with slightly altered pharmacokinetics due to bromine’s larger atomic radius .

Key Comparison :

- Halogen Effects : Chlorine in the target compound’s furan ring (vs. aryl halogens) may reduce toxicity risks while maintaining electronic effects.

- Receptor Selectivity : Aryl-substituted triazines prioritize peripheral targets (e.g., H4R), whereas heterocyclic substituents (e.g., furan) may favor CNS applications .

Amino Group Modifications

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

- Structure : Piperidine at position 6 instead of furan.

- Activity : Piperidine-containing triazines are common in kinase inhibitors and antimicrobial agents due to their basicity and conformational flexibility .

4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine

- Structure: Phenoxypropyl and methylpiperazine groups.

- Activity : Shows procognitive effects in Alzheimer’s models via 5-HT6 receptor modulation, with improved ADMET profiles due to balanced lipophilicity .

Key Comparison :

- Amino Group Impact: The primary amine in the target compound may engage in stronger hydrogen bonding versus secondary/tertiary amines in piperidine or piperazine analogs.

- Pharmacokinetics: Bulky substituents (e.g., phenoxypropyl) enhance metabolic stability but may reduce solubility .

Biological Activity

4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Its unique structure includes a triazine ring substituted with a chloro group and a 5-methylfuran moiety. This combination imparts distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₅O. The presence of both aromatic and aliphatic components contributes to its stability and reactivity. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₈ClN₅O |

| Triazine Ring | Present |

| Chloro Group | Substituted at position 4 |

| Furan Moiety | 5-Methylfuran at position 6 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . Its mechanism of action may involve:

- Inhibition of Nucleic Acid Synthesis : The compound may disrupt the synthesis of nucleic acids in microbial cells.

- Protein Synthesis Inhibition : It could interfere with protein synthesis by binding to specific enzymes or receptors essential for microbial growth.

- Target Interaction : Interaction studies suggest that it binds to various biological targets, potentially altering essential biochemical pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Testing : In vitro cytotoxicity assays on mammalian cell lines indicated that the compound exhibited low toxicity, suggesting a favorable safety profile for potential therapeutic applications.

- Mechanistic Studies : Molecular docking studies revealed that the compound interacts with specific amino acid residues in target enzymes, providing insights into its inhibitory mechanisms.

Comparative Analysis

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine | Contains a furan ring | Antimicrobial |

| 4-Chloro-6-(3-thienyl)-1,3,5-triazin-2-amines | Contains a thiophene ring | Antimicrobial |

| 4-Chloro-6-(3-pyridyl)-1,3,5-triazin-2-amines | Contains a pyridine ring | Antimicrobial |

The unique presence of the 5-methylfuran moiety in 4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amines differentiates it from other similar compounds and may enhance its selectivity for certain biological targets.

Synthesis and Production

The synthesis of 4-Chloro-6-(5-methylfuran-3-yl)-1,3,5-triazin-2-amines typically involves several key steps:

- Preparation of Starting Materials : The reaction begins with the preparation of the triazine derivative and the furan component.

- Reaction Conditions : The synthesis is carried out under controlled conditions (e.g., temperature and pressure) to optimize yield.

- Purification : The final product is purified using techniques such as column chromatography.

In industrial applications, optimizing these reaction conditions can enhance efficiency and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.